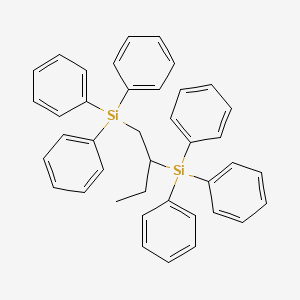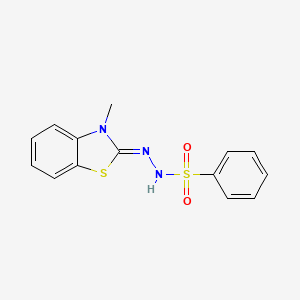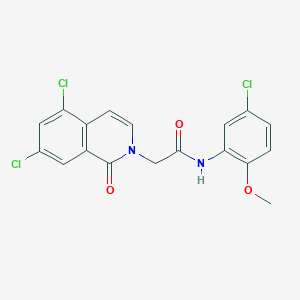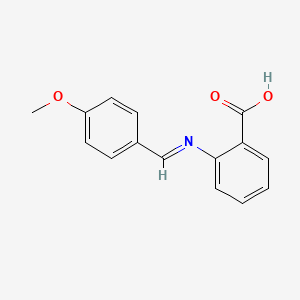
4-Bromo-n-hexadecylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-n-hexadecylbenzenesulfonamide is a chemical compound with the molecular formula C22H38BrNO2S and a molecular weight of 460.522. It is a member of the benzenesulfonamide family, characterized by the presence of a bromine atom at the para position of the benzene ring and a hexadecyl chain attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n-hexadecylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-n-hexadecylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or other reduced forms of the sulfonamide.
Scientific Research Applications
4-Bromo-n-hexadecylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Used in the development of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-n-hexadecylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular processes and induction of apoptosis. The bromine atom and the long alkyl chain contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Chloro-n-hexadecylbenzenesulfonamide
- 4-Fluoro-n-hexadecylbenzenesulfonamide
- 4-Bromo-n-hexadecyl-n-methylbenzenesulfonamide
Comparison: 4-Bromo-n-hexadecylbenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The hexadecyl chain also contributes to its hydrophobicity and ability to interact with lipid membranes, making it a valuable compound in various applications .
Properties
CAS No. |
1837-70-3 |
|---|---|
Molecular Formula |
C22H38BrNO2S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-bromo-N-hexadecylbenzenesulfonamide |
InChI |
InChI=1S/C22H38BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-27(25,26)22-18-16-21(23)17-19-22/h16-19,24H,2-15,20H2,1H3 |
InChI Key |
QTKVVQHPAOYZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


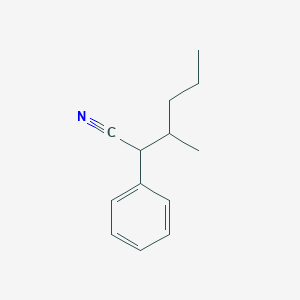
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
